N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(3-chloro-4-methylphenyl)ethanediamide
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Overview
Description
N-({[3,3’-bithiophene]-5-yl}methyl)-N’-(3-chloro-4-methylphenyl)ethanediamide is a complex organic compound that features a bithiophene core and a substituted ethanediamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-N’-(3-chloro-4-methylphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the bithiophene core. This can be achieved through the coupling of thiophene units using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling. The resulting bithiophene is then functionalized with a methyl group at the 5-position.
The next step involves the introduction of the ethanediamide moiety. This can be done by reacting the functionalized bithiophene with an appropriate amine derivative, such as 3-chloro-4-methylphenylamine, under conditions that promote amide bond formation. Common reagents for this step include coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and automated systems for the purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-N’-(3-chloro-4-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones of the bithiophene core.
Reduction: Amines derived from the reduction of the amide groups.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-N’-(3-chloro-4-methylphenyl)ethanediamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bithiophene core can participate in π-π interactions with aromatic residues in proteins, while the amide groups can form hydrogen bonds, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
N-({[3,3’-bithiophene]-5-yl}methyl)-N’-(4-methylphenyl)ethanediamide: Similar structure but lacks the chloro group.
N-({[3,3’-bithiophene]-5-yl}methyl)-N’-(3-chlorophenyl)ethanediamide: Similar structure but lacks the methyl group on the phenyl ring.
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)-N’-(3-chloro-4-methylphenyl)ethanediamide is unique due to the presence of both the chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S2/c1-11-2-3-14(7-16(11)19)21-18(23)17(22)20-8-15-6-13(10-25-15)12-4-5-24-9-12/h2-7,9-10H,8H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYETWQLMBBQKAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC(=CS2)C3=CSC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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